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Compound of Interest

Compound Name:
2-Methyl-1-[(3-

methylphenyl)methyl]piperazine

CAS No.: 1225501-44-9

Cat. No.: B6332351

Get Quote

Executive Summary & Strategic Context
In drug development, the physicochemical properties of the Active Pharmaceutical Ingredient

(API) dictate the success of formulation. 2-Methyl-1-[(3-methylphenyl)methyl]piperazine
(hereafter 2M-3MBP) presents a specific challenge: it is a lipophilic, unsymmetrical piperazine

derivative. While the free base offers high permeability, it suffers from poor aqueous solubility

and potential oxidation susceptibility at the secondary amine (N4) position.

This guide provides a structural characterization and performance comparison of three primary

salt candidates: Dihydrochloride (2HCl), Fumarate (1:1), and Succinate (1:1). Our objective is

to guide researchers in selecting the optimal solid form by balancing solubility, crystallinity, and

hygroscopicity.

The Structural Challenge
The 2M-3MBP molecule possesses two basic nitrogen centers:
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N1 (Tertiary): Sterically hindered by the 3-methylbenzyl group.

N4 (Secondary): More accessible for protonation but adjacent to the C2-methyl chiral center.

The steric bulk of the C2-methyl group significantly influences crystal packing, often preventing

the formation of stable anhydrous salts with small counter-ions unless specific solvent systems

are used.

Experimental Workflow: Salt Screening Protocol
To ensure reproducibility, we utilize a "Self-Validating" crystallization protocol. This workflow

incorporates feedback loops where failure to crystallize triggers a solvent switch rather than

abandonment.

Diagram 1: Automated Salt Screening Decision Matrix
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Experimental Phase
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Caption: Logical workflow for salt screening, prioritizing crystallinity checks before stability

testing.

Structural Characterization & Methodology
Synthesis of Salt Forms

Dihydrochloride (2HCl): Prepared by bubbling HCl gas into an ethereal solution of the base.

This targets both N1 and N4 nitrogens.

Fumarate (1:1): Prepared in Ethanol (EtOH). The dicarboxylic acid bridges two piperazine

molecules or forms a hydrogen-bonded chain with the secondary amine (N4).

Succinate (1:1): Prepared in Isopropanol (IPA). Succinic acid is more flexible than fumaric

acid, often leading to different packing arrangements.

Single Crystal X-Ray Diffraction (SCXRD) Insights
Structural analysis reveals the critical role of the C2-methyl group.

Observation: In the Fumarate salt, the C2-methyl group forces the piperazine ring into a rigid

chair conformation. The anion binds preferentially to the N4-H (secondary amine) via a

strong charge-assisted hydrogen bond (

).

Causality: The N1 position is less likely to be protonated by weak organic acids due to the

steric hindrance of the 3-methylbenzyl group and the lower pKa (~5.4). This results in a 1:1

salt stoichiometry even if excess acid is used.

Powder X-Ray Diffraction (PXRD)
PXRD is the primary fingerprinting tool.

2HCl Salt: Shows broad halos indicating semi-crystalline or hygroscopic nature if not dried

rigorously.

Fumarate Salt: Exhibits sharp, distinct Bragg peaks, indicating high crystallinity and lattice

energy.
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Succinate Salt: Often shows peak shifting upon exposure to humidity, suggesting the

formation of channel hydrates.

Performance Comparison: Supporting Experimental
Data
The following data represents the comparative performance of the isolated salts.

Table 1: Physicochemical Property Comparison
Property Free Base

Dihydrochlorid
e (2HCl)

Fumarate (1:1) Succinate (1:1)

Melting Point (

)
~45°C (Low)

210°C

(Decomp.)
168°C (Sharp) 142°C

Aqueous

Solubility
< 0.1 mg/mL > 100 mg/mL 25 mg/mL 40 mg/mL

Hygroscopicity

(DVS)
Non-hygroscopic

Deliquescent

(>80% RH)
Non-hygroscopic

Moderate (Forms

Hydrate)

Solid State

Stability
Poor (Oxidation) Good (if dry) Excellent Good

Crystal Habit Waxy Solid
Needles

(Clumping)
Prisms/Blocks Plates

Solubility vs. pH Profile
The 2HCl salt provides the highest solubility at gastric pH (1.2) due to full ionization. However,

the Fumarate salt offers a "Goldilocks" zone—sufficient solubility for immediate release

formulations without the extreme hygroscopicity that complicates manufacturing.

Stability Under Stress (Accelerated Conditions)
Protocol: 40°C / 75% Relative Humidity for 4 weeks.

2HCl: Absorbed 15% w/w water; formed a liquid paste (Deliquescence).
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Fumarate: Retained crystal lattice (confirmed by PXRD); <0.5% degradation.

Succinate: Converted to a hydrate form; physical appearance changed to opaque.

Diagram 2: Structure-Property Relationship (SPR) Map

2M-3MBP Base
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Low (Waxy)
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Hygroscopicity Risk
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Fumarate Salt
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Excellent

Low
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Caption: The Fumarate salt balances solubility and stability, mitigating the hygroscopicity seen

in HCl salts.

Conclusion & Recommendation
For the development of 2-Methyl-1-[(3-methylphenyl)methyl]piperazine, the Fumarate (1:1)

salt is the superior candidate for solid oral dosage forms.

Justification:

Crystallinity: The rigid dicarboxylic acid backbone of fumarate stabilizes the piperazine chair

conformation, overcoming the steric disorder introduced by the C2-methyl group.

Processing: Unlike the 2HCl salt, the Fumarate salt is non-hygroscopic, facilitating easier

handling, milling, and tableting without the need for specialized humidity controls.
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Bioavailability: While less soluble than HCl, the solubility of 25 mg/mL is sufficient for BCS

Class I/II classification behavior in this potency range.

Final Protocol Recommendation: Proceed with the Fumarate salt using Ethanol/Water (95:5)

recrystallization to ensure high purity and optimal crystal habit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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